Isopropanolamine myristate
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Overview
Description
Isopropanolamine myristate is a chemical compound with the molecular formula C17H37NO3. It is a derivative of myristic acid and isopropanolamine, combining the properties of both components. This compound is used in various applications, particularly in the cosmetics and pharmaceutical industries, due to its surfactant and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropanolamine myristate is synthesized through the reaction of myristic acid with isopropanolamine. The reaction typically involves the esterification of myristic acid with isopropanolamine under controlled conditions. The process can be summarized as follows:
Catalyst Preparation: Selecting an appropriate catalyst is crucial. Common catalysts include acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Raw Material Proportioning: Myristic acid and isopropanolamine are mixed in a specific molar ratio, often with an excess of isopropanolamine to drive the reaction to completion.
Reaction Conditions: The mixture is heated to a specific temperature, usually between 130°C to 180°C, under controlled pressure conditions to facilitate the esterification reaction.
Separation and Purification: After the reaction, the product is separated and purified using methods such as distillation or crystallization to obtain high-purity this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. Industrial production may also incorporate advanced techniques like high-speed mixing and multi-stage purification to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Isopropanolamine myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Isopropanolamine myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in studies related to cell membrane permeability and lipid interactions.
Medicine: It is used in pharmaceutical formulations to enhance drug delivery and absorption through the skin.
Industry: This compound is used in the production of cosmetics, personal care products, and industrial cleaners due to its emulsifying properties
Mechanism of Action
The mechanism of action of isopropanolamine myristate involves its ability to alter the surface properties of substances. As an emulsifier, it reduces the surface tension between different phases, allowing them to mix more effectively. In pharmaceutical applications, it enhances the penetration of active ingredients through biological membranes by disrupting the lipid bilayer, thereby increasing drug absorption .
Comparison with Similar Compounds
Isopropanolamine myristate can be compared with other similar compounds such as:
Isopropyl myristate: Both compounds are used as emulsifiers and penetration enhancers, but this compound has additional amine functionality, which can provide unique properties in certain applications.
Lauramide MIPA: Similar in structure but derived from lauric acid, it is used in cosmetics for its surfactant properties.
Stearamide MIPA: Derived from stearic acid, it is used in formulations requiring higher melting points and stability
This compound stands out due to its specific combination of myristic acid and isopropanolamine, providing a unique balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
CAS No. |
64012-06-2 |
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Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3(5)2-4/h2-13H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |
InChI Key |
HRTFUMOKDUHNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
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